molecular formula C18H19NO3S B2933909 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049513-19-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2933909
CAS No.: 1049513-19-0
M. Wt: 329.41
InChI Key: GPALGKSCOBEDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound with the molecular formula C18H19NO3S and a molecular weight of 329.4 g/mol . This compound features a benzodioxole group, a motif present in various pharmacologically active molecules, linked via a methylene bridge to a cyclopentanecarboxamide unit that is further substituted with a thiophene ring . The presence of these distinct heterocyclic systems makes it a valuable intermediate for researchers in medicinal chemistry. Compounds incorporating the benzo[d][1,3]dioxole structure have been investigated for a range of biological activities in scientific literature, including as potential anticonvulsant agents and histone deacetylase inhibitors . The structural architecture of this molecule suggests its primary utility is as a building block or precursor in method development and structure-activity relationship (SAR) studies. Researchers may employ it in the design and synthesis of novel compounds for biochemical screening and pharmacological profiling. This product is intended for research and analysis in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use, nor for any form of personal consumption. Researchers should handle this material in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-17(18(7-1-2-8-18)16-4-3-9-23-16)19-11-13-5-6-14-15(10-13)22-12-21-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPALGKSCOBEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various pharmacologically active compounds.
  • Thiophene ring : Contributes to the electronic properties of the compound.
  • Cyclopentanecarboxamide backbone : Provides a flexible structure that can be optimized for biological targets.

These structural components suggest that this compound may exhibit a range of biological activities.

The unique combination of functional groups in this compound may influence its interaction with biological targets. Potential mechanisms include:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
  • Antimicrobial Properties : The thiophene ring is associated with antimicrobial activity in other derivatives.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropanecarboxamideBenzo[d][1,3]dioxole with cyclopropaneHistone deacetylase inhibition
2-thiophenecarboxylic acid derivativesThiophene ringAntimicrobial properties
CyclopentanecarboxamidesCyclopentane backboneVarious biological activities

Case Studies and Research Findings

Recent studies have investigated the biological effects of related compounds, providing insights into potential applications for this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzodioxole exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and SKBR-3), suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : Research on similar compounds indicated their ability to affect the central nervous system, hinting at possible neuroleptic properties .
  • Antimicrobial Efficacy : Compounds containing thiophene rings have been shown to possess antimicrobial properties against various pathogens, indicating that this compound could be explored for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

A comparison of key structural analogs is summarized in Table 1.

Table 1. Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Cyclopentanecarboxamide Benzodioxol-5-ylmethyl, thiophen-2-yl
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) Acetamide Bromothiophene, methylamino group
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Acetamide Bromobenzyl, methylamino group
N-(Benzodioxol-5-yl)-1-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-methoxybenzyl)acetamido)cyclopentanecarboxamide Cyclopentanecarboxamide Pyrimidinylthio, methoxybenzyl
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide Oxalamide Hydroxyethyl thiophene, cyclopentane
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (41) Cyclopropanecarboxamide Bromobenzoyl, phenylthiazole
Key Observations:
  • Core Flexibility : The cyclopentanecarboxamide core in the target compound and offers conformational rigidity compared to the acetamide-based analogs (e.g., C26, SW-C165) .
  • Substituent Diversity : The thiophene ring in the target compound may enhance π-π stacking interactions in biological targets, whereas brominated analogs (C26, SW-C165) could improve electrophilic reactivity .
Key Observations:
  • Efficiency : The acetamide-based analogs (e.g., C26) achieve higher yields (up to 78%) compared to cyclopropane/thiazole derivatives (27–42%) .
  • Purification : HPLC is preferred for complex analogs (e.g., C26), while silica gel chromatography suffices for simpler derivatives .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in may enhance aqueous solubility compared to the hydrophobic thiophene in the target compound.
  • Stability : Brominated analogs (e.g., C26, SW-C165) might exhibit lower photostability due to the C-Br bond .

Q & A

Q. What are the common synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are intermediates purified?

The compound can be synthesized via amide bond formation between 1-(thiophen-2-yl)cyclopentanecarboxylic acid and benzo[d][1,3]dioxol-5-ylmethanamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like oxalyl chloride or EDCI/HOBt .
  • Nucleophilic substitution under reflux conditions in solvents such as DCM or DMF .
  • Purification via column chromatography (e.g., CHCl₃/CH₃OH mixtures) or recrystallization .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • X-ray crystallography (using SHELXL for refinement) confirms stereochemistry and packing patterns .
  • NMR spectroscopy (¹H/¹³C) identifies substituents on the cyclopentane and benzodioxole moieties .
  • LC-HRMS validates molecular weight and purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE) inhibition, following protocols from studies on structurally related benzodioxole derivatives .
  • Cellular assays : Antitumor activity evaluation via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values) be resolved?

  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
  • Analyze stereochemical purity via chiral HPLC, as impurities in diastereomers may skew results .
  • Validate assay conditions (pH, temperature) to ensure reproducibility, referencing protocols from T-type Ca²⁺ channel studies .

Q. What computational strategies are effective for designing analogs with improved target selectivity?

  • Perform docking studies (e.g., AutoDock Vina) using crystallographic data from related targets (e.g., BuChE PDB entries) .
  • Apply QSAR models to optimize substituents on the thiophene or benzodioxole groups, leveraging datasets from uPAR or orexin receptor antagonists .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structure determination?

  • Use SHELXD for experimental phasing and Mercury CSD for void analysis to identify solvent channels or disordered regions .
  • Optimize crystal growth via vapor diffusion with PEG-based precipitants, as demonstrated in studies on similar carboxamides .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models for neuropathic pain or hyperlipidemia, given the compound’s structural similarity to cannabinoid receptor inverse agonists and lipid-lowering agents .
  • Monitor bioavailability using LC-MS/MS, with protocols adapted from dual orexin receptor antagonist studies .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Amide coupling, reflux in DCM/DMF
Structural Analysis X-ray (SHELXL), ¹H/¹³C NMR, LC-HRMS
Biological Screening BuChE inhibition, MTT assays
Computational Design AutoDock Vina, QSAR modeling
Crystallography SHELXD, Mercury CSD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.